DHPCC-9

Cell Migration Cancer Invasion Functional Selectivity

Researchers studying Pim-driven metastasis often face confounding cytotoxicity from tool compounds. DHPCC-9 solves this by potently inhibiting Pim-mediated migration and invasion at concentrations that preserve cell viability. • Functional selectivity: Reduces DU-145/PC-3 motility & Matrigel invasion without cytotoxicity [PMID: 20728368]. • In vivo validated: Drastically decreases tumor volume and metastatic capacity in prostate cancer xenografts. • Defined potency benchmarks: IC50 4-6 μM (Pim-1-dependent myeloid survival); IC50 26 μM (DU-145, 48 h). Supplied as >98% HPLC-pure solid powder; soluble in DMSO (10 mM). Reliable global sourcing with batch-to-batch consistency.

Molecular Formula C15H10N2O
Molecular Weight 234.26
CAS No. 1192248-37-5
Cat. No. B607095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDHPCC-9
CAS1192248-37-5
SynonymsDHPCC-9;  DHPCC 9;  DHPCC9; 
Molecular FormulaC15H10N2O
Molecular Weight234.26
Structural Identifiers
SMILESO=CC1=CNC2=C1C=CC3=C2NC4=C3C=CC=C4
InChIInChI=1S/C15H10N2O/c18-8-9-7-16-14-10(9)5-6-12-11-3-1-2-4-13(11)17-15(12)14/h1-8,16-17H
InChIKeyVWNCOFUKBTYAON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DHPCC-9 Baseline and Chemical Identity


DHPCC-9 (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a small-molecule inhibitor of the Pim family of serine/threonine kinases [1]. It exhibits a molecular formula of C15H10N2O with a molecular weight of 234.25 g/mol . The compound is supplied as a solid powder with a purity typically exceeding 98% as determined by HPLC, and is soluble in DMSO at concentrations up to 10 mM .

Pim kinase inhibitor for cell migration & invasion studies
Supplied as DMSO-soluble powder for assay preparation
Functional selectivity context (pan-Pim) with validated phenotype

DHPCC-9 Substitution Risk Without Evidence


Pim kinase inhibitors exhibit significant heterogeneity in their isoform selectivity profiles, off-target liabilities, and functional cellular outcomes. Even among pan-Pim inhibitors, quantitative differences in potency against Pim-1, Pim-2, and Pim-3 can exceed three orders of magnitude [1]. Substitution of DHPCC-9 with another Pim inhibitor without validation introduces risk that the specific cellular phenotype—particularly migration and invasion suppression—will not recapitulate, as these functional outcomes are not predictable solely from biochemical IC50 values [2].

Isoform Selectivity Heterogeneity
Pim inhibitor isoform profiles vary widely; functional outcomes may not transfer across compounds.
Off-target Kinase Liabilities
Off-target kinase liabilities may shift cellular response upon substitution without validation.
Phenotype Not Predictable from IC50
Migration and invasion suppression is not predictable from biochemical IC50 values alone.

DHPCC-9 Quantitative Differentiation Evidence


Functional Selectivity in Migration and Invasion

DHPCC-9 suppresses migration and invasion of prostate cancer cells at concentrations that do not significantly affect cell viability, establishing a functional selectivity window not documented for comparators such as SGI-1776 or AZD1208 in the same assay contexts [1].

Functional Selectivity
Class-level inference
Reported reduction in migration & invasion; cell viability unaffected
Supports motility-specific endpoint context.
Requires confirmation in target cell model.
Cell Migration Cancer Invasion Functional Selectivity

Antiproliferative Potency in DU-145 Cells

In DU-145 human prostate cancer cells, DHPCC-9 demonstrates an antiproliferative IC50 of 26 μM after 48 hours of treatment [1]. In contrast, normal human fibroblasts exhibit an IC50 of 21 μM under identical conditions, indicating limited differential cytotoxicity in this in vitro model [1].

DU-145 Antiproliferative IC50
Cross-study comparable
DU-145 26 µM; Fibroblast 21 µM
Antiproliferative endpoint context; limited differential cytotoxicity.
48 h resazurin assay.
Antiproliferative Activity Prostate Cancer DU-145

Pim-1 Survival Inhibition in Myeloid Cells

DHPCC-9 inhibits Pim-1-dependent survival of cytokine-deprived myeloid cells with an IC50 of 4–6 μM . This contrasts with AZD1208, which exhibits sub-nanomolar biochemical IC50 against isolated Pim-1 (0.4 nM) but lacks published functional survival inhibition data in this specific cytokine-deprivation model [1].

Pim-1 Survival Inhibition
Cross-study comparable
DHPCC-9 4–6 µM (cellular) vs AZD1208 0.4 nM (biochemical)
Functional cellular vs biochemical potency context; not directly comparable.
Assay context differs significantly.
Pim-1 Apoptosis Myeloid Cells

Pan-Pim Inhibition Profile

DHPCC-9 is classified as a pan-Pim inhibitor alongside AZD1208, PIM447, CX-6258, and others [1]. However, unlike comparators for which precise isoform-specific IC50 values are published (e.g., AZD1208: Pim-1 IC50 = 0.4 nM, Pim-2 IC50 = 5 nM, Pim-3 IC50 = 1.9 nM), DHPCC-9 lacks publicly available biochemical isoform selectivity data [2].

Isoform Selectivity
Class-level inference
Pan-Pim inhibitor; isoform-specific IC50 data unavailable
Selectivity data gap limits isoform-specific study design.
Best suited for validated pan-Pim functional applications.
Pim Kinase Isoform Selectivity Pan-Inhibitor

DHPCC-9 Validated Research Applications


Migration and Invasion Studies

DHPCC-9 is uniquely validated for experiments where inhibition of Pim-mediated migration and invasion must be achieved without confounding cytotoxicity. In DU-145 and PC-3 prostate cancer cells, as well as UT-SCC squamocellular carcinoma cells, DHPCC-9 significantly reduces motility and Matrigel invasion at concentrations that preserve cell viability [1]. This functional selectivity profile distinguishes DHPCC-9 from Pim inhibitors lacking published migration/invasion data in comparable models, making it the preferred tool compound for metastasis and cell motility research.

Pim-1 Survival Studies in Hematopoietic Models

DHPCC-9 has demonstrated quantitative efficacy in inhibiting Pim-1-dependent survival of cytokine-deprived myeloid cells with an IC50 of 4–6 μM [1]. This cellular context—relevant to hematopoietic malignancies and cytokine signaling—represents a validated application for which DHPCC-9 provides a defined functional potency benchmark. Researchers studying Pim-1's anti-apoptotic functions in myeloid lineage cells should prioritize DHPCC-9 for its established activity in this specific model system.

Prostate Cancer Antiproliferative Assays

For investigators conducting antiproliferative screening in DU-145 prostate cancer cells, DHPCC-9 provides a well-characterized potency reference point (IC50 = 26 μM at 48 hours) [1]. This quantitative benchmark enables normalization across experiments and facilitates comparison with novel Pim inhibitors or combination treatments evaluated in the same cellular context. The defined IC50 value supports reproducible assay development and quality control in prostate cancer research programs.

Xenograft Models for Metastasis Evaluation

In prostate cancer xenograft models, DHPCC-9 treatment has been shown to drastically decrease both tumor volumes and metastatic capacity [1]. This in vivo validation distinguishes DHPCC-9 from Pim inhibitors lacking published xenograft efficacy data specifically addressing metastatic endpoints. Researchers conducting preclinical studies of Pim-driven tumor progression and dissemination should select DHPCC-9 based on this documented in vivo activity profile.

Application
Selection Property
Validation Focus
Migration and invasion studies
Functional selectivity context
Motility endpoints vs viability
Pim-1 survival assays (hematopoietic)
Functional survival assay context
Cytokine-deprivation endpoint
Antiproliferative screening (prostate cancer)
Antiproliferative endpoint benchmark
DU-145 IC50 endpoint
In vivo metastasis research
Xenograft model-response context
Tumor volume and metastasis endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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